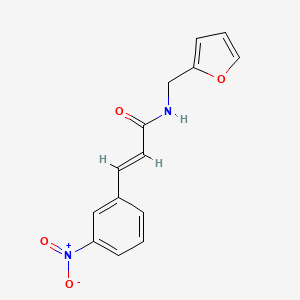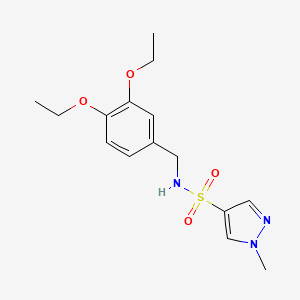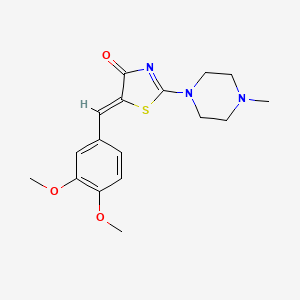![molecular formula C19H27N3O2 B4700871 1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4700871.png)
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone
説明
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone, also known as DEPC, is a chemical compound that has gained significant attention in scientific research. It is a synthetic molecule that has been used in various fields, including biochemistry, pharmacology, and neuroscience. DEPC is a potent inhibitor of RNA function and has been extensively utilized to study RNA-protein interactions.
作用機序
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone is a potent inhibitor of RNA function and acts by modifying the RNA molecule. It reacts with the imidazole groups of histidine residues in RNA and forms a covalent bond. This modification results in the inhibition of RNA function, which is critical for the stability and function of RNA.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It inhibits RNA function and has been shown to affect the stability and function of RNA. This compound has also been shown to affect the expression of genes, which can have significant physiological effects. This compound has been used to study the role of RNA in various cellular processes, including translation, transcription, and RNA degradation.
実験室実験の利点と制限
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its potency as an inhibitor of RNA function. It is a well-established tool for studying RNA-protein interactions and has been extensively utilized in various scientific research fields. However, this compound has several limitations, including its potential toxicity and the need for careful handling. This compound can also react with other molecules, which can affect the accuracy of the results obtained from lab experiments.
将来の方向性
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has several future directions for scientific research. One of the potential future directions is the development of new compounds that can inhibit RNA function more effectively than this compound. Another potential future direction is the investigation of the role of RNA in disease pathogenesis. This compound has been used to study the function of RNA in various cellular processes, and its application in disease research can provide significant insights into the pathogenesis of various diseases. Additionally, the development of new techniques for studying RNA-protein interactions can provide new avenues for scientific research.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained significant attention in scientific research. It is a potent inhibitor of RNA function and has been extensively utilized to study RNA-protein interactions. This compound has several advantages and limitations for lab experiments and has several future directions for scientific research. The detailed understanding of this compound's mechanism of action, biochemical and physiological effects, and future directions can provide significant insights into the role of RNA in various cellular processes.
科学的研究の応用
1-(2,4-dimethylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-2-pyrrolidinone has been used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It is a potent inhibitor of RNA function and has been extensively utilized to study RNA-protein interactions. This compound has been used to investigate the role of RNA in gene expression, RNA splicing, and RNA folding. It has also been used to study the function of RNA in various cellular processes, including translation, transcription, and RNA degradation.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-4-20-7-9-21(10-8-20)19(24)16-12-18(23)22(13-16)17-6-5-14(2)11-15(17)3/h5-6,11,16H,4,7-10,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBBXNHILOEQSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)
![1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700816.png)
![N-[4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4700817.png)


![2-{[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4700841.png)

![3-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4700856.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4700861.png)

![1-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B4700867.png)